molecular formula C23H23N5O4 B14106396 2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14106396
M. Wt: 433.5 g/mol
InChI Key: PHHHGXGNUGZJFN-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxypropyl group, a methyl group, and a phenoxyphenyl group attached to an imidazo[1,2-g]purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, including the formation of the imidazo[1,2-g]purine core and subsequent functionalization. One common approach involves the reaction of appropriate starting materials under controlled conditions to form the desired product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypropyl)-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while substitution reactions can introduce new functional groups to the phenoxyphenyl moiety.

Scientific Research Applications

3-(3-hydroxypropyl)-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent biological activity.

    7-(4-chlorobenzyl)-1-(3-hydroxypropyl)-3-methyl-8-(3-(trifluoromethoxy)-phenoxy)-3,7-dihydro-1H-purine-2,6-dione:

Uniqueness

3-(3-hydroxypropyl)-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique combination of functional groups and structural complexity, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

2-(3-hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H23N5O4/c1-25-20-19(21(30)28(23(25)31)12-5-15-29)27-14-13-26(22(27)24-20)16-8-10-18(11-9-16)32-17-6-3-2-4-7-17/h2-4,6-11,29H,5,12-15H2,1H3

InChI Key

PHHHGXGNUGZJFN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N3CCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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